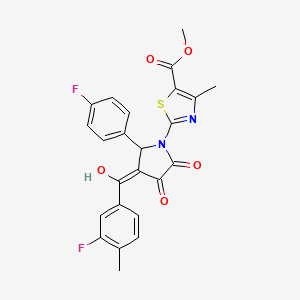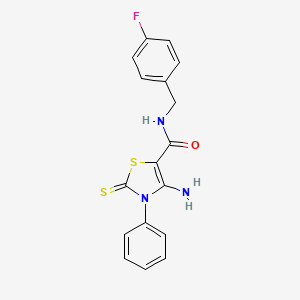![molecular formula C16H17N5S B12133178 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12133178.png)
3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-Dimethylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
合成路线和反应条件
3-[(2,5-二甲基苯基)甲基硫基]-5-(4-吡啶基)-1,2,4-三唑-4-胺的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和适当腈在酸性或碱性条件下的环化反应合成。
吡啶基的引入: 吡啶基通常通过亲核取代反应引入,其中合适的吡啶衍生物与三唑中间体反应。
二甲基苯基部分的连接: 二甲基苯基部分通常通过硫醇化反应连接,其中二甲基苯基硫醇在温和条件下与三唑-吡啶中间体反应。
工业生产方法
该化合物的工业生产可能涉及上述合成路线的优化版本,重点关注可扩展性、成本效益和环境考虑因素。连续流动合成技术和绿色溶剂的使用可以提高效率并减少浪费。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫原子处,导致形成亚砜或砜。
还原: 还原反应可能针对吡啶基或三唑环,可能改变化合物的电子性质。
取代: 化合物中的芳香环可以参与亲电或亲核取代反应,允许进一步功能化。
常用试剂和条件
氧化剂: 过氧化氢,间氯过氧苯甲酸 (m-CPBA)。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤化剂,胺或硫醇等亲核试剂。
主要产物
亚砜和砜: 来自氧化反应。
还原衍生物: 来自还原反应。
功能化芳香族化合物: 来自取代反应。
科学研究应用
化学
在化学领域,该化合物可以作为合成更复杂分子的构建单元。其独特的结构允许进行多样的化学修饰,使其成为有机合成中宝贵的中间体。
生物学
在生物学研究中,三唑衍生物常被研究,因为它们具有作为酶抑制剂、抗菌剂和抗癌化合物的潜力。吡啶基的存在可能增强与生物靶点的结合亲和力。
医药
在医药方面,该化合物可以探索其潜在的治疗特性。三唑衍生物以其抗真菌、抗菌和抗病毒活性而闻名,表明其在药物开发中的潜在应用。
工业
在工业上,由于该化合物具有稳定性和反应性,它可用于开发新型材料,例如聚合物或涂层。
作用机制
3-[(2,5-二甲基苯基)甲基硫基]-5-(4-吡啶基)-1,2,4-三唑-4-胺的作用机制可能涉及与特定分子靶标(如酶或受体)的相互作用。三唑环可以形成氢键并与金属离子配位,而吡啶基可以通过π-π相互作用增强结合。这些相互作用可以调节生物途径的活性,从而导致观察到的化合物效应。
相似化合物的比较
类似化合物
3,5-二甲基-1,2,4-三唑: 一种更简单的三唑衍生物,不含吡啶基和二甲基苯基部分。
4-(4-吡啶基)-1,2,4-三唑: 缺少二甲基苯基部分,但保留了吡啶基部分。
2,5-二甲基苯基-1,2,4-三唑: 包含二甲基苯基部分,但不包含吡啶基部分。
独特性
3-[(2,5-二甲基苯基)甲基硫基]-5-(4-吡啶基)-1,2,4-三唑-4-胺的独特性在于其结合的结构特征,这赋予了其独特的化学反应性和潜在的生物活性。吡啶基和二甲基苯基部分以及三唑环的存在,允许各种相互作用和应用,这些相互作用和应用是更简单的三唑衍生物无法实现的。
属性
分子式 |
C16H17N5S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
3-[(2,5-dimethylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H17N5S/c1-11-3-4-12(2)14(9-11)10-22-16-20-19-15(21(16)17)13-5-7-18-8-6-13/h3-9H,10,17H2,1-2H3 |
InChI 键 |
IJKGNWXEEJRDLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12133095.png)

![6-methoxy-4-methyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12133104.png)
![3-Methyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12133109.png)
![2-({[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12133111.png)

![2,5-dichloro-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12133118.png)
![5-(4-Chlorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133120.png)
![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133139.png)
![2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133148.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12133156.png)
![N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12133167.png)
![3-(2-Methoxyphenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133175.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide](/img/structure/B12133176.png)
